molecular formula C17H13BrN2O B1603407 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone CAS No. 476472-28-3

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone

Cat. No.: B1603407
CAS No.: 476472-28-3
M. Wt: 341.2 g/mol
InChI Key: RJWSUIBCCYEGBN-UHFFFAOYSA-N
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Description

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoquinoline and 6-methylpyridine.

    Condensation Reaction: The key step involves a condensation reaction between 6-bromoquinoline and 6-methylpyridine in the presence of a suitable catalyst, such as a Lewis acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in an organic solvent, such as ethanol or acetonitrile, at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, alternative solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The bromine atom in the quinoline ring can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Quinoline derivatives are known for their antimicrobial and antimalarial properties, making this compound a candidate for biological studies.

    Medicine: The compound may be investigated for its potential therapeutic effects, such as anticancer or antiviral activities.

    Industry: It can be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with DNA replication or protein synthesis. The molecular targets and pathways involved would vary based on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Chloroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone: Similar structure with a chlorine atom instead of bromine.

    2-(6-Fluoroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone: Similar structure with a fluorine atom instead of bromine.

    2-(6-Methoxyquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone: Similar structure with a methoxy group instead of bromine.

Uniqueness

The uniqueness of 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.

Biological Activity

Overview

2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, antitumoral, and anti-inflammatory effects. This compound, with the molecular formula C17H13BrN2OC_{17}H_{13}BrN_2O, exhibits unique characteristics attributed to the presence of the bromine atom, which can enhance lipophilicity and biological interaction capabilities.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The compound may exert its effects through:

  • DNA Intercalation : Like many quinoline derivatives, this compound can intercalate into DNA, potentially disrupting replication and transcription processes. This mechanism is particularly relevant in the context of anticancer activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that quinoline derivatives often exhibit significant antimicrobial properties. The mechanism typically involves interference with bacterial DNA replication or protein synthesis. For example, compounds similar to this compound have shown efficacy against various bacterial strains, suggesting potential therapeutic applications in treating infections.

Antitumor Activity

Quinoline derivatives are also explored for their anticancer properties. Studies have demonstrated that certain structural modifications can enhance the potency of these compounds against cancer cell lines. The ability of this compound to intercalate DNA may contribute to its antitumor effects by inducing apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(6-Chloroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanoneChloroModerate antimicrobial and antitumor activity
2-(6-Fluoroquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanoneFluoroEnhanced lipophilicity; potential for increased bioavailability
2-(6-Methoxyquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanoneMethoxyNotable anti-inflammatory properties

Case Studies

Recent studies have highlighted the biological activities of quinoline derivatives, including this compound. For instance:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values in the micromolar range, suggesting significant antitumor potential.
  • Antimicrobial Testing : Another research effort focused on the antibacterial activity of quinoline derivatives against resistant bacterial strains. The findings showed that certain modifications enhanced effectiveness against Gram-positive bacteria.

Properties

IUPAC Name

2-(6-bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c1-11-3-2-4-16(20-11)17(21)9-12-7-8-19-15-6-5-13(18)10-14(12)15/h2-8,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWSUIBCCYEGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591908
Record name 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476472-28-3
Record name 2-(6-Bromo-4-quinolinyl)-1-(6-methyl-2-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476472-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 6-bromo-4-methyl-quinoline (38.5 g, 153 mmol) in 600 mL dry THF. Cool to −70° C. and treat with the dropwise addition of 0.5 M potassium hexamethyldisilazane (KN(SiMe3)2 (400 mL, 200 mmol) over 2 hours while keeping the temperature below −65° C. Stir the resultant solution at −70° C. for 1 hour and add a solution of 6-methylpyridine-2-carboxylic acid methyl ester (27.2, 180 mmol) in 100 mL dry THF dropwise over 15 minutes. During the addition, the mixture will turn from dark red to pea-green and form a precipitate. Stir the mixture at −70° C. over 2 hours then allow it to warm to ambient temperature with stirring for 5 hours. Cool the mixture then quench with 12 N HCl to pH=1. Raise the pH to 9 with solid potassium carbonate. Decant the solution from the solids and extract twice with 200 mL ethyl acetate. Combine the organic extracts, wash with water and dry over potassium carbonate. Stir the solids in 200 mL water and 200 mL ethyl acetate and treat with additional potassium carbonate. Separate the organic portion and dry with the previous ethyl acetate extracts. Concentrate the solution in vacuo to a dark oil. Pass the oil through a 300 mL silica plug with methylene chloride then ethyl acetate. Combine the appropriate fractions and concentrate in vacuo to yield an amber oil. Rinse the oil down the sides of the flask with methylene chloride then dilute with hexane while swirling the flask to yield 38.5 g (73.8%) of the desired subtitled intermediate as a yellow solid.
Quantity
38.5 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
KN(SiMe3)2
Quantity
400 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
180 mmol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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